molecular formula C20H15BrN4O B3017538 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-74-3

4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B3017538
CAS No.: 862811-74-3
M. Wt: 407.271
InChI Key: VHYBMTJJLULCOZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (IUPAC name) is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a phenyl group substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety. Its molecular formula is C₂₁H₁₆BrN₃O, with a molecular weight of 406.28 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antineoplastic agents, though its specific biological targets remain underexplored in the provided evidence. Key structural attributes include:

  • A bromine atom at the para position of the benzamide ring, which may enhance hydrophobic interactions and halogen bonding in target binding.
  • A methyl-substituted imidazo[1,2-a]pyrimidine group, contributing to π-π stacking and hydrogen-bonding capabilities.
  • Moderate rotatable bond count (estimated 5–6), suggesting conformational flexibility .

Properties

IUPAC Name

4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYBMTJJLULCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs based on molecular features and substituents:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Rotatable Bonds Reference
Target Compound C₂₁H₁₆BrN₃O 406.28 4-Br (benzamide), 3-Me (imidazo[1,2-a]pyrimidine) 1 / 5 5–6
ZINC33268577 C₂₄H₂₁BrN₄O₃ 509.36 3-Br (benzamide), 4-Me (pyrido[1,2-a]pyrimidin-9-yl), methoxy linker 1 / 5 5
Nilotinib (AMN 107) C₂₈H₂₂F₃N₇O 529.52 4-Me (benzamide), CF₃ (phenyl), pyridinyl-pyrimidinyl amino group 2 / 7 7
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide C₂₀H₁₄BrFN₃O 418.25 8-Br (imidazo[1,2-a]pyridine), 4-F (phenyl) 1 / 4 4
3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide C₂₀H₁₆FN₃O 363.36 3-F (benzamide), 7-Me (imidazo[1,2-a]pyrimidine) 1 / 4 4
862811-76-5 (Difluoro analog) C₂₀H₁₄F₂N₄O 364.35 3,4-DiF (benzamide), 3-Me (imidazo[1,2-a]pyrimidine) 1 / 4 5

Key Observations :

  • Halogen Substituents : Bromine in the target compound and ZINC33268577 may enhance binding via halogen bonds compared to fluorine in analogs like 862811-76-5 .
  • Rotatable Bonds : The target’s flexibility (5–6 bonds) is intermediate between rigid analogs (e.g., 4 bonds in ) and highly flexible kinase inhibitors like Nilotinib (7 bonds) .

Biological Activity

4-Bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an imidazo[1,2-a]pyrimidine moiety, which are critical for its biological interactions. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15BrN4
  • Molecular Weight : 360.22 g/mol

Structural Features

FeatureDescription
Functional Groups Bromine, amide, imidazo[1,2-a]pyrimidine
Core Structure Benzamide with a methyl-substituted imidazo group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound is believed to modulate enzyme activity and receptor binding, influencing various signaling pathways.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to certain receptors, potentially altering their activity and downstream effects.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various diseases, particularly in oncology. Its unique structure allows it to act as a lead compound for developing new therapeutic agents.

Case Studies

  • Cancer Research : A study highlighted the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. It demonstrated significant inhibition of cell viability in vitro .
  • Antimicrobial Activity : In another investigation, derivatives of similar compounds were tested for antimicrobial properties. Some exhibited promising minimum inhibitory concentrations (MIC), suggesting potential as antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Comments
This compoundModerate inhibition of NSCLC5.0Effective against FGFR1 amplified cells
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideHigh inhibition of FGFR10.5More potent against NSCLC compared to the former

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Imidazo Core : Cyclization of suitable precursors under acidic or basic conditions.
  • Bromination : Introduction of bromine using N-bromosuccinimide (NBS).
  • Amidation : Reaction with phenolic derivatives to form the final amide structure.

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